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Introduction

PG-11047 (also known as CGC-11047) is a second-generation, conformationally restricted

spermine analogue that has demonstrated significant potential as an anticancer agent.

Polyamines, such as spermine, are essential for cell growth and proliferation, and their

metabolism is often dysregulated in cancer. PG-11047 acts as a nonfunctional competitor of

natural polyamines, leading to the inhibition of tumor cell growth. This technical guide provides

a comprehensive overview of PG-11047, including its mechanism of action, preclinical and

clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action
PG-11047 exerts its anticancer effects through a multi-pronged approach that disrupts

polyamine homeostasis within cancer cells.[1][2] A selective polyamine transport system

facilitates its entry into rapidly dividing cells.[1] Once inside, PG-11047:

Inhibits Polyamine Biosynthesis: It downregulates the activity of key enzymes involved in

polyamine synthesis, such as ornithine decarboxylase (ODC).[2][3]

Induces Polyamine Catabolism: It upregulates the polyamine catabolic enzymes

spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to
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the breakdown of natural polyamines.[1][2]

Competes with Natural Polyamines: PG-11047 displaces natural polyamines from their

binding sites, interfering with their normal cellular functions.[1]

Induces Reactive Oxygen Species (ROS): The induction of SMO can lead to the production

of ROS, contributing to cellular damage and apoptosis.[1][2]

This concerted action results in the depletion of intracellular polyamine pools, which is critical

for halting cancer cell proliferation.
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Mechanism of action of PG-11047 in cancer cells.
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PG-11047 has demonstrated cytostatic and cytotoxic activity against a broad range of cancer

cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50)

values from various studies are summarized below.

Cell Line Cancer Type IC50 / EC50 (nM) Reference

Pediatric Preclinical

Testing Program

(PPTP) Panel

Median
Various Pediatric

Cancers
71 (EC50) [4]

Ewing Sarcoma Panel Ewing Sarcoma <21.5 (Median EC50) [5]

Neuroblastoma Panel Neuroblastoma 574.5 (Median EC50) [5]

Lung Cancer Cell

Lines

A549
Non-Small Cell Lung

Cancer
~100 - 500 [3]

H157
Non-Small Cell Lung

Cancer
~100 - 500 [3]

H69
Small Cell Lung

Cancer
~100 - 500 [3]

H82
Small Cell Lung

Cancer
~100 - 500 [3]

Prostate Cancer Cell

Lines

DU-145 Prostate Cancer 50 [3]

Colon Cancer Cell

Lines

HCT116 Colon Cancer 8000 [6]
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Preclinical In Vivo Efficacy
Preclinical studies in xenograft models have shown that PG-11047, both as a single agent and

in combination, can significantly inhibit tumor growth.
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Cancer Model Treatment
Dosing
Schedule

Key Findings Reference

A549 (NSCLC)

Xenograft
PG-11047

100 mg/kg, IP,

weekly for 3

weeks, followed

by a 1-week rest,

for 14 weeks

Significantly

delayed tumor

progression (P <

0.0001).

[3]

A549 (NSCLC)

Xenograft

PG-11047 +

Cisplatin
Not specified

Potentiated the

antitumor effect

of cisplatin.

[1][7]

DU-145

(Prostate)

Xenograft

PG-11047 Not specified

Significantly

inhibited tumor

development as

a single agent.

[1][7]

DU-145

(Prostate)

Xenograft

PG-11047 +

Bevacizumab
Not specified

Significantly

enhanced

antitumor activity

compared to

either agent

alone.

[1][7]

Pediatric Solid

Tumor

Xenografts

PG-11047

100 mg/kg, IP,

weekly for 6

weeks

Induced

significant

differences in

event-free

survival in 5 of

32 evaluable

solid tumor

xenografts.

[1][4]

Ependymoma

Xenograft
PG-11047

100 mg/kg, IP,

weekly for 6

weeks

Caused tumor

regression in a

single case.

[4]

Clinical Trial Results
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Phase I clinical trials have evaluated the safety and preliminary efficacy of PG-11047 as a

monotherapy and in combination with other anticancer agents.

Phase I Monotherapy Trial (NCT00705653)[8][9]

Parameter Value

Patient Population
46 patients with advanced refractory solid

tumors

Dosing Schedule
60-minute IV infusion on days 1, 8, and 15 of a

28-day cycle

Dose Range 50 to 750 mg

Maximum Tolerated Dose (MTD) 610 mg

Dose-Limiting Toxicities (DLTs)
Primarily gastrointestinal (mucositis, diarrhea),

angioedema, and elevated ALT.

Most Common Adverse Events Fatigue and anorexia

Efficacy 30% of patients achieved stable disease.

Phase Ib Combination Trial (NCT00705874)[8][10]
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Combination Agent
Maximum Tolerated Dose
(MTD) of PG-11047

Efficacy Highlights

Bevacizumab 590 mg
12% Partial Response (PR),

40% Stable Disease (SD)

Erlotinib 590 mg 33.3% SD

Cisplatin 590 mg
54.1% SD, 20% unconfirmed

PRs

5-Fluorouracil (5-FU) 590 mg 71.4% SD

Gemcitabine
MTD not determined due to

DLTs at low doses.
-

Docetaxel
MTD not determined due to

DLTs at low doses.
-

Sunitinib
MTD not determined due to

DLTs at low doses.
-

Experimental Protocols
In Vitro Cell Growth Inhibition Assay
This protocol describes a general method for determining the IC50 of PG-11047 in cancer cell

lines using a colorimetric assay such as MTT or a fluorescence-based assay.
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Start

1. Seed cancer cells in a
96-well plate and allow to adhere.

2. Treat cells with a serial dilution
of PG-11047 for 96 hours.

3. Add viability reagent (e.g., MTT)
and incubate.

4. Measure absorbance or fluorescence
using a plate reader.

5. Calculate cell viability and
determine the IC50 value.

End

 

Start

1. Prepare a suspension of cancer
cells (e.g., A549 or DU-145)

in Matrigel.

2. Subcutaneously implant the cell
suspension into the flank of
immunocompromised mice.

3. Monitor mice for tumor formation
and growth.

4. Once tumors reach a specified
volume, randomize mice into
treatment and control groups.

5. Administer PG-11047 (e.g., 100 mg/kg, IP)
and/or vehicle control according

to the planned schedule.

6. Measure tumor volume with calipers
and monitor animal body weight

regularly.

7. Continue treatment until a predefined
endpoint is reached (e.g., tumor

volume limit, study duration).

8. Analyze tumor growth inhibition,
survival, and other relevant endpoints.

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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